![molecular formula C9H11F3N2S B2887654 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine CAS No. 1248983-30-3](/img/structure/B2887654.png)

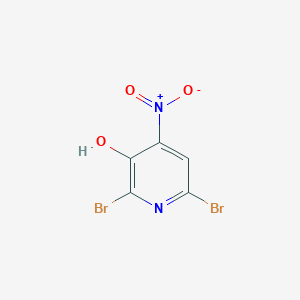

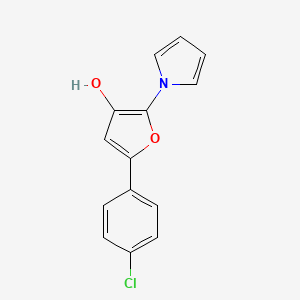

4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Agrochemical Industry

The trifluoromethyl group (CF3) in compounds like 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine has been extensively used in the agrochemical industry. These compounds are primarily used for the protection of crops from pests . The introduction of the CF3 group into agrochemicals has led to the development of more than 20 new agrochemicals with ISO common names .

Pharmaceutical Industry

In the pharmaceutical sector, the trifluoromethyl group is valued for its ability to increase the lipophilicity, bioavailability, and metabolic stability of bioactive compounds. Several pharmaceutical products containing the CF3 moiety have been approved for the market, and many candidates are currently undergoing clinical trials .

Synthesis of Bioactive Compounds

The trifluoromethyl group is often used as a bioisostere to modulate the steric and electronic properties of lead compounds. It can protect reactive methyl groups from metabolic oxidation and increase the lipophilicity of molecules, which is crucial in the synthesis of bioactive compounds .

Veterinary Products

Similar to its applications in human pharmaceuticals, the CF3 derivatives are also used in the veterinary industry. The unique physicochemical properties of the fluorine atom combined with the characteristics of the pyridine moiety contribute to the biological activities of these compounds .

Fungicidal Activity

Research has shown that trifluoromethyl-substituted pyridine derivatives exhibit higher fungicidal activity compared to chlorine and other derivatives. This makes them valuable in the synthesis of compounds like fluazinam, which are used as fungicides .

Chemical Synthesis and Research

4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine serves as a reactant for C,N-cross coupling reactions . It is also involved in the synthesis of dopamine D3 receptor antagonists, which are important in the study of neurological disorders .

Safety and Hazards

properties

IUPAC Name |

2-piperidin-4-yl-4-(trifluoromethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2S/c10-9(11,12)7-5-15-8(14-7)6-1-3-13-4-2-6/h5-6,13H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESCGCCPEGZDKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC(=CS2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

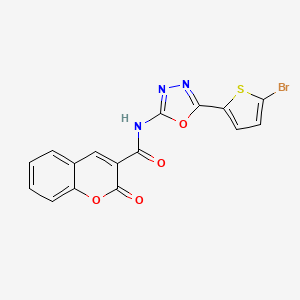

![2-({2-[2-(butylamino)-2-oxoethyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2887576.png)

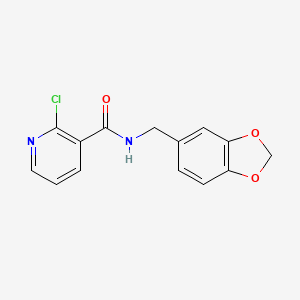

![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2887580.png)

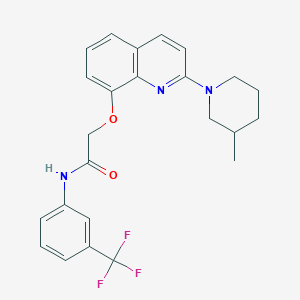

![4-((4-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2887586.png)

![2-[[1-(3-Methylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2887588.png)

![2-benzyl-5-{[(pyridin-4-yl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2887592.png)

![3-(4-Chlorobenzyl)-8-(2-(4-chlorophenyl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B2887593.png)

![2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2887594.png)